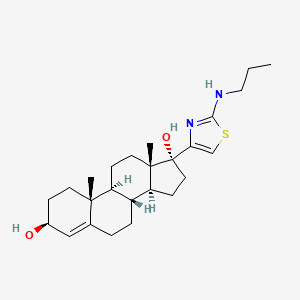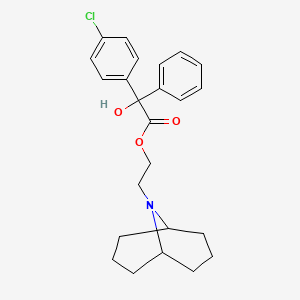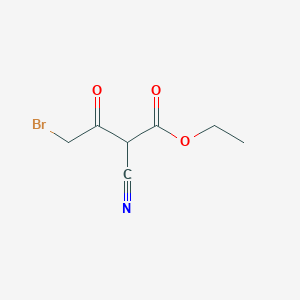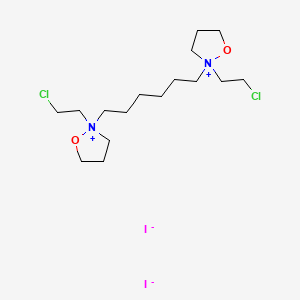
2,2'-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two isoxazolidinium rings connected by a hexamethylene chain, with each ring bearing a 2-chloroethyl group. The diiodide form indicates the presence of two iodide ions associated with the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide typically involves the reaction of hexamethylene diamine with 2-chloroethyl isocyanate to form the intermediate isoxazolidinium compound. This intermediate is then reacted with iodine to produce the final diiodide compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The 2-chloroethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the 2-chloroethyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazolidinium compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide involves its interaction with biological molecules. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of biological processes. This interaction can result in the disruption of cellular functions and has been studied for its potential use in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl) ether: A similar compound with two 2-chloroethyl groups connected by an ether linkage.
Diethylene glycol bis(2-chloroethyl) ether: Another related compound with a diethylene glycol backbone and two 2-chloroethyl groups.
Uniqueness
2,2’-Hexamethylenebis(2-(2-chloroethyl)isoxazolidinium) diiodide is unique due to its isoxazolidinium rings and the presence of iodide ions. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
97755-90-3 |
|---|---|
Molekularformel |
C16H32Cl2I2N2O2 |
Molekulargewicht |
609.1 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-2-[6-[2-(2-chloroethyl)-1,2-oxazolidin-2-ium-2-yl]hexyl]-1,2-oxazolidin-2-ium;diiodide |
InChI |
InChI=1S/C16H32Cl2N2O2.2HI/c17-7-13-19(11-5-15-21-19)9-3-1-2-4-10-20(14-8-18)12-6-16-22-20;;/h1-16H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DGVJKVDTTJWRQU-UHFFFAOYSA-L |
Kanonische SMILES |
C1C[N+](OC1)(CCCCCC[N+]2(CCCO2)CCCl)CCCl.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


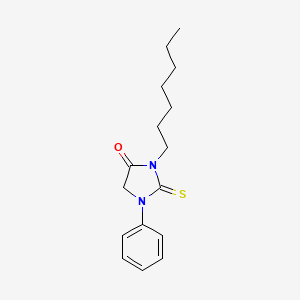


![1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone](/img/structure/B13788152.png)


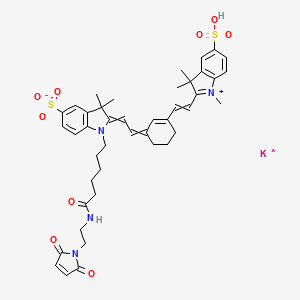

![4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid](/img/structure/B13788177.png)

